PPARγ Transactivation Potency: >40-Fold Higher Than Rosiglitazone
In a luciferase reporter assay driven by the aP2 enhancer in HEK293 cells, efatutazone (CS‑7017) activated PPARγ‑mediated transcription with an EC50 of 0.20 nM, compared with rosiglitazone which required a >40‑fold higher concentration to achieve equivalent activation [1]. An independent study utilizing a GAL4‑PPARγ chimeric receptor assay confirmed that RS5444 (efatutazone) exhibits an EC50 approximately 1/50th that of rosiglitazone [2]. This sub‑nanomolar potency is a primary driver for its selection in oncology research where maximal target engagement at low systemic exposure is desired.
| Evidence Dimension | PPARγ transactivation EC50 |
|---|---|
| Target Compound Data | EC50 = 0.20 nM (luciferase reporter); EC50 ≈ 1 nM (GAL4 chimeric receptor) |
| Comparator Or Baseline | Rosiglitazone EC50 ≈ 8–65 nM (depending on assay format) |
| Quantified Difference | >40‑fold to 50‑fold more potent |
| Conditions | HEK293 cells; aP2‑driven luciferase reporter / GAL4‑PPARγ chimeric receptor assay |
Why This Matters
The >40‑fold potency advantage allows efatutazone to achieve robust PPARγ activation at clinically achievable trough concentrations that are sub‑activating for rosiglitazone, directly impacting target engagement in tumor tissue.
- [1] Shimazaki N, Togashi N, Hanai M, et al. Anti-tumour activity of CS-7017, a selective peroxisome proliferator-activated receptor gamma agonist of thiazolidinedione class, in human tumour xenografts and a syngeneic tumour implant model. Eur J Cancer. 2008;44(8):1204-1212. View Source
- [2] Chen L, Bush CR, Necela BM, et al. RS5444, a novel PPARgamma agonist, regulates aspects of the differentiated phenotype in nontransformed intestinal epithelial cells. Mol Cell Endocrinol. 2006;251(1-2):17-32. View Source
